3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
Description
3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is a thiazolidinone-based compound featuring a pyrazole core substituted with a 4-ethoxy-3-fluorophenyl group. The ethoxy and fluorine substituents on the phenyl ring modulate electronic and steric effects, influencing solubility, stability, and target interactions .
Properties
CAS No. |
623935-01-3 |
|---|---|
Molecular Formula |
C24H20FN3O4S2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C24H20FN3O4S2/c1-2-32-19-9-8-15(12-18(19)25)22-16(14-28(26-22)17-6-4-3-5-7-17)13-20-23(31)27(24(33)34-20)11-10-21(29)30/h3-9,12-14H,2,10-11H2,1H3,(H,29,30)/b20-13- |
InChI Key |
ZFCSINVKAJGYJK-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)F |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves multiple steps, including the formation of the thiazolidinone ring and the pyrazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings and the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid exhibit a range of biological activities, including:
Antimicrobial Activity : Compounds with thiazolidinone structures have been shown to possess significant antimicrobial properties against various pathogens.
Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines.
Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
Applications in Medicinal Chemistry
The unique structural features of 3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid make it a valuable candidate for further research in medicinal chemistry. Its applications include:
- Drug Development : The compound's diverse biological activities make it a candidate for developing new therapeutic agents targeting various diseases.
- Biological Interaction Studies : Understanding the interactions of this compound with biological macromolecules (proteins, nucleic acids) is crucial for elucidating its mechanism of action.
- Hybrid Pharmacophore Design : The structural complexity allows for the design of hybrid molecules that combine different pharmacological properties.
Case Studies and Research Findings
A review article on 5-Ene-4-thiazolidinones highlights their role in medicinal chemistry as frequently studied compounds with significant pharmacological profiles . The study emphasizes the importance of substituents at the C5 position on the pharmacological effects of these compounds.
Additionally, compounds similar to 3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-pheny]-methylene}-4-Oxo) have been noted for their ability to form polar interactions and hydrogen bonds, which contribute to their bioactivity .
Mechanism of Action
The mechanism of action of 3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole-thiazolidinone hybrids designed for diverse pharmacological applications. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic yields, and spectral properties.
Structural Analogues and Substituent Effects
Key Observations
Substituent Impact on Physicochemical Properties :
- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Enhance solubility via polar interactions but may reduce metabolic stability. The ethoxy group in the target compound provides moderate lipophilicity compared to methoxy (13c) and butoxy () .
- Electron-Withdrawing Groups (e.g., Nitro, Fluoro) : Improve stability and binding affinity. The 3-fluorophenyl substituent in the target compound balances electronegativity and steric bulk, whereas 13k’s 3,5-difluorophenyl enhances polarity .
Synthetic Yields :
- Compounds with nitro (13f, 68%) or difluorophenyl (13k, 61%) substituents achieve higher yields than methoxy derivatives (13c, 48%), likely due to improved reaction kinetics with electron-deficient aromatic systems .
Spectral Signatures: IR: All analogues show strong C=O (1700–1720 cm⁻¹) and C=S (~1240 cm⁻¹) stretches, confirming thiazolidinone ring integrity . ¹H NMR: Pyrazole protons resonate near δ 8.3–8.4, while aromatic substituents (e.g., 4-nitrophenyl in 13f) exhibit distinct downfield shifts due to electron withdrawal .
Biological Activity
3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid, also known as a thiazolidinone derivative, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazolidinone core and a pyrazole moiety, suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 511.6 g/mol. The structure includes functional groups that enhance its biological activity and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C25H22FN3O4S2 |
| Molecular Weight | 511.6 g/mol |
| CAS Number | 623934-97-4 |
| IUPAC Name | 4-[(5Z)-5-[[3-(4-Ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer progression.
- Receptor Binding : It can potentially modulate receptor activity, influencing signaling pathways associated with inflammation and cancer.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
Research indicates that thiazolidinone derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds similar to this one have shown effectiveness against acute leukemia cell lines, demonstrating significant growth inhibition at low concentrations (e.g., IC50 values ranging from 0.3 to 1.2 µM) .
Anti-inflammatory Effects
Thiazolidinones are also noted for their anti-inflammatory properties. The structural components of this compound may allow it to modulate inflammatory pathways effectively, presenting a potential therapeutic avenue for treating inflammatory diseases.
Antimicrobial Properties
Preliminary findings suggest that this compound could possess antimicrobial activity, although further studies are needed to quantify its efficacy against specific pathogens.
Case Studies and Research Findings
- Study on Anticancer Properties : A study demonstrated that thiazolidinone derivatives significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with cell survival .
- Inflammation Inhibition : Another research project investigated the anti-inflammatory effects of thiazolidinones in animal models, revealing substantial reductions in inflammatory markers following treatment with similar compounds .
- Mechanistic Insights : Detailed mechanistic studies showed that these compounds could interfere with the MAPK signaling pathway, which is often constitutively active in many cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
